2-(Methylthio)-2,4,6-cycloheptatriene-1-thione
Description
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione (CAS: 128742-65-4) is a sulfur-containing heterocyclic compound characterized by a seven-membered cycloheptatriene ring substituted with a methylthio (-SCH₃) group at the 2-position and a thione (=S) group at the 1-position. Its molecular formula is C₈H₈S₂, with a molecular weight of 168.28 g/mol .
Properties
IUPAC Name |
2-methylsulfanylcyclohepta-2,4,6-triene-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDWDLRADNMJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=CC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376289 | |
| Record name | 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128742-65-4 | |
| Record name | 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione typically involves the reaction of cycloheptatriene with sulfur and methylating agents under controlled conditions. One common method includes the use of methyl iodide and a base such as sodium hydride to introduce the methylthio group. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylthio group or the ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione involves its interaction with various molecular targets and pathways. The thione group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound can bind to metal ions, affecting metalloprotein functions and enzyme activities.
Comparison with Similar Compounds
2-Mercapto-2,4,6-cycloheptatriene-1-thione (CAS: 21505-25-9)
- Molecular Formula : C₇H₆S₂
- Molecular Weight : 154.25 g/mol
- Key Differences: Replaces the methylthio group with a mercapto (-SH) group. The exact mass (153.991 Da) and PSA (70.89 Ų) indicate higher hydrogen-bonding capacity compared to the methylthio derivative .
4,6-Dimethylthieno[3,4-c]thiophene-1(3H)-thione
- Molecular Formula : C₈H₈S₃
- Molecular Weight : 200.32 g/mol
- Key Differences: Features a fused thienothiophene ring system with two methyl groups. The monoclinic crystal structure (space group P21/n) and high solution stability contrast with the cycloheptatriene core of the target compound, which lacks fused aromaticity .
6-Methoxy-4-phenyl-1H-2-benzothiopyran-1-thione
- Molecular Formula : C₁₆H₁₂OS₂
- Molecular Weight : 284 g/mol
- Key Differences : A benzothiopyran scaffold with methoxy and phenyl substituents. The melting point (170–172°C) and IR data (1234 cm⁻¹ for C=S) align with thione-containing systems but highlight enhanced thermal stability due to aromaticity .
Functional Group and Reactivity
- Thione Group (=S) : Common to all compounds, contributing to IR peaks near 1200–1250 cm⁻¹ and electrophilic reactivity at the thiocarbonyl position.
- Methylthio vs.
- Aromatic vs. Non-Aromatic Cores: Benzothiopyran and thienothiophene derivatives exhibit extended conjugation, leading to higher melting points and UV/Vis absorption shifts compared to the non-aromatic cycloheptatriene system .
Biological Activity
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione is a sulfur-containing heterocyclic compound characterized by a unique seven-membered ring structure with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈S₂, with a molecular weight of 168.3 g/mol. The compound features a thione functional group that contributes to its reactivity and interaction with biological systems. Its structural characteristics allow it to participate in various biochemical pathways.
Interaction with Enzymes
Research indicates that this compound interacts with several enzymes and proteins. Notably, it has been shown to affect the activity of nitrilase, an enzyme involved in the hydrolysis of nitriles to carboxylic acids. Such interactions can modulate cellular functions including signaling pathways and gene expression.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of this compound have shown effectiveness against Staphylococcus aureus, indicating its potential as an antibacterial agent.
Anticancer Activity
In vitro studies have revealed that this compound exhibits antiproliferative effects on several cancer cell lines. For example, research has shown that compounds structurally related to this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as caspases and downregulating anti-apoptotic proteins like BCL-2 .
Study on Anticancer Effects
A study published in the Egyptian Journal of Chemistry examined the antiproliferative activity of various derivatives against human cancer cell lines including HCT-116 and MCF-7. The results indicated that certain derivatives exhibited remarkable IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| This compound derivative | HCT-116 | 12.5 |
| Doxorubicin | HCT-116 | 10.0 |
This table illustrates the potential efficacy of the compound's derivatives in inhibiting cancer cell proliferation.
Mechanistic Insights
Further investigations into the mechanism revealed that treatment with these compounds led to cell cycle arrest at both G0–G1 and G2–M phases. This suggests that this compound may disrupt normal cell cycle progression, contributing to its anticancer effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Hydroxy-2,4,6-cycloheptatrien-1-one | Hydroxy derivative | Exhibits keto-enol tautomerism; aromatic stabilization |
| Tropone (2,4,6-cycloheptatrien-1-one) | Carbonyl derivative | Known for its reactivity in electrophilic additions |
| 4-Isopropyl-thiotropolone | Thiol derivative | Exhibits antibacterial properties against Staphylococcus aureus |
| This compound | Methylthio derivative | Shows significant biochemical interactions |
This comparison highlights the unique aspects of this compound relative to other structurally similar compounds.
Q & A
Q. How can synthetic routes for 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione be optimized to improve yield and purity?
Methodological Answer: Optimization often involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst stoichiometry. For example, iodine-mediated cyclization (as seen in analogous thione syntheses) can enhance regioselectivity . A typical procedure involves refluxing precursors in ethanol with sodium acetate (1.5–2 equivalents) for 30–60 minutes, followed by recrystallization from hexane/Et₂O mixtures to isolate crystalline products . Monitoring reaction progress via TLC and optimizing purification steps (e.g., column chromatography for intermediates) can further improve purity.
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include methylthio (δ ~2.5 ppm for CH₃S) and conjugated thione carbons (δ ~200 ppm in ¹³C NMR) .
- IR Spectroscopy : Strong absorption bands at ~1230 cm⁻¹ (C=S stretching) and ~1000 cm⁻¹ (C-S) confirm functional groups .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths (e.g., C-S bonds ~1.65 Å) and torsion angles, as demonstrated in structurally similar thienothiophene-thiones .
Q. Table 1: Representative NMR Data for Thione Derivatives
| Compound | δ (¹H, CH₃S) | δ (¹³C, C=S) | IR C=S Stretch (cm⁻¹) |
|---|---|---|---|
| 6-Methoxy-4-phenyl derivative | 3.77 ppm (OCH₃) | 284 (M⁺) | 1234 |
| 4,6-Dimethylthieno analog | 2.5 ppm | 200.32 (Formula weight) | 1230–1240 |
Advanced Research Questions
Q. How do computational chemistry methods aid in predicting the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electron density distribution, HOMO-LUMO gaps, and aromaticity. For instance, quantum chemical computations on similar oxazine-thiones reveal planar geometries and delocalized π-electrons, critical for understanding reactivity in cycloadditions or redox processes . Software like Gaussian or ORCA, combined with visualization tools (VMD, PyMol), generates electrostatic potential maps and orbital diagrams for mechanistic insights.
Q. What strategies resolve contradictions in reported reaction mechanisms for thione derivatives?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Varying iodine concentrations in iodine-mediated syntheses can shift product distribution (e.g., favoring benzothiophene-thiones over isothiochromenes) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to track bond formation pathways.
- Comparative Studies : Replicate conflicting procedures (e.g., fused NaOAc vs. anhydrous conditions ) while monitoring intermediates via in-situ IR or MS.
Q. How can the thermal stability of this compound be systematically evaluated?
Methodological Answer:
- DSC/TGA Analysis : Determine decomposition temperatures (Td) under inert atmospheres. For example, related thiones exhibit Td > 170°C .
- Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 50–100°C) and monitor degradation via HPLC-UV.
- Computational Prediction : Calculate bond dissociation energies (BDEs) for C-S and C=C bonds using DFT to identify weak points .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in crystallographic data for structurally similar thiones?
Methodological Answer:
- Database Cross-Validation : Compare Cambridge Structural Database (CSD) entries (e.g., CCDC 2055895 for 4,6-dimethylthieno[3,4-c]thiophene-1-thione ) with in-house data.
- Refinement Protocols : Use SHELXL for high-resolution data, ensuring R-factors < 5%. Discrepancies in unit cell parameters (e.g., monoclinic vs. triclinic systems) may arise from polymorphic variations .
Q. Table 2: Crystallographic Parameters for Thione Derivatives
| Parameter | 4,6-Dimethylthieno Derivative |
|---|---|
| Space Group | P21/n |
| Unit Cell Dimensions | a=7.21 Å, b=12.34 Å, c=8.56 Å |
| Z (Molecules/Unit Cell) | 4 |
| R-factor | 0.039 |
Synthesis & Mechanistic Insights
Q. What role do iodine and sodium acetate play in the one-pot synthesis of thione derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
